molecular formula C16H16FN3O2 B5539582 4-fluoro-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide

4-fluoro-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide

Cat. No. B5539582
M. Wt: 301.31 g/mol
InChI Key: ZMNCIXUPBVRFKC-UHFFFAOYSA-N
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Description

"4-fluoro-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide" belongs to a class of compounds known for their varied applications in medicinal chemistry and material science due to their unique structural features and functional diversity. This compound, like its analogs, is synthesized through multi-step chemical reactions, leading to a structure that allows for a wide range of chemical reactions and interactions.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-component reactions, such as the three-component reaction utilized in the synthesis of related benzamide derivatives. These processes may involve reactants like N1,N3-di(pyridin-2-yl)-malonamide, aldehyde, and malononitrile in water using bases like triethylamine at room temperature, indicating the versatility and efficiency of water-mediated synthesis for these compounds (Jayarajan et al., 2019).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as FT-IR, NMR, and X-ray diffraction. These methods provide detailed information about the compound's molecular geometry, including bond lengths, angles, and the overall molecular conformation. Computational chemistry methods further support these findings, offering insights into the electronic structure and potential reactivity of the molecule (Jayarajan et al., 2019).

Chemical Reactions and Properties

Benzamide compounds participate in various chemical reactions, attributing to their functional groups. For example, nucleophilic vinylic substitution reactions have been explored for synthesizing fluorinated heterocycles, showcasing the reactivity of the enamide moiety present in similar structures (Meiresonne et al., 2015).

Scientific Research Applications

Fluorination in Medicinal Chemistry

  • Ortho-Fluorination of Triflamide-Protected Benzylamines : The use of N-fluoro-2,4,6-trimethylpyridinium triflate as the F(+) source in Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination is crucial. This fluorination protocol is broadly applicable in medicinal chemistry and synthesis due to its ability to convert triflamide into a wide range of synthetically useful functional groups (Wang, Mei, & Yu, 2009).

Synthesis of Fluorinated Heterocycles

  • Rhodium-Catalyzed C-H Activation for Heterocycle Synthesis : The synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate showcases the importance of this compound in the pharmaceutical and agrochemical industries (Wu et al., 2017).

Application in Cancer Research

  • Anti-Proliferative Properties in Cancer Cell Lines : Research on 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives, including a compound with 4-fluoro substitution, has demonstrated potent cytotoxic activity against cancer cells, indicating its potential use in chemotherapy (Ahagh et al., 2019).

Neurological Research Applications

  • Imaging Probes for Alzheimer's Disease : 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a molecular imaging probe, has been used for quantifying serotonin 1A receptor densities in the brains of Alzheimer's disease patients, aiding in the understanding of neurological conditions (Kepe et al., 2006).

Development of Radiolabeled Compounds

  • Fluorine-18 Labeling of Peptides : The development of a procedure for direct 18F-labeling of peptides, using compounds such as 2-cyano-4-(methoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate, demonstrates the significance of fluorinated compounds in creating radiolabeled molecules for biomedical imaging (Becaud et al., 2009).

properties

IUPAC Name

4-fluoro-N-[(2,4,6-trimethylpyridin-3-yl)carbamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2/c1-9-8-10(2)18-11(3)14(9)19-16(22)20-15(21)12-4-6-13(17)7-5-12/h4-8H,1-3H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNCIXUPBVRFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1NC(=O)NC(=O)C2=CC=C(C=C2)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-[(2,4,6-trimethylpyridin-3-yl)carbamoyl]benzamide

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